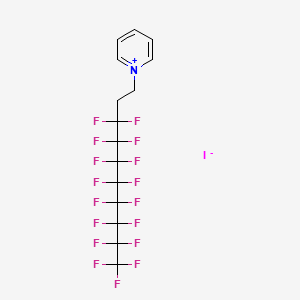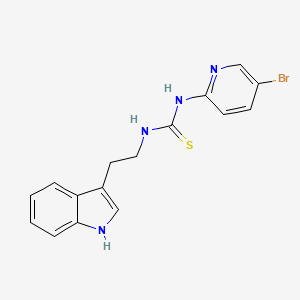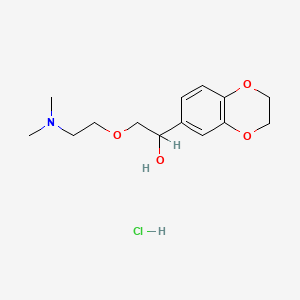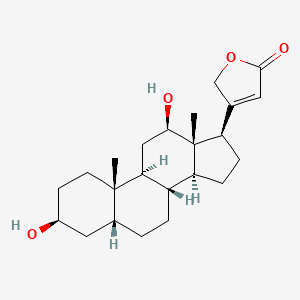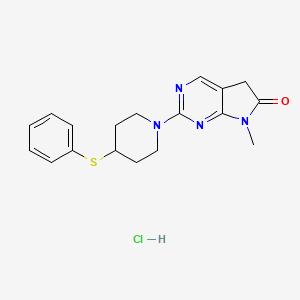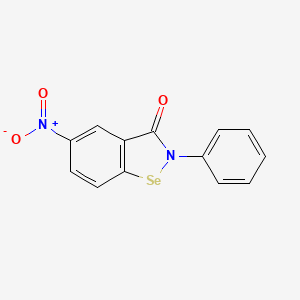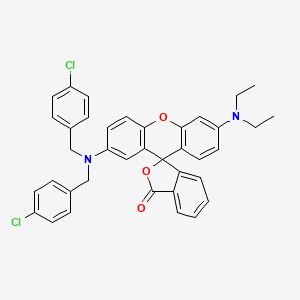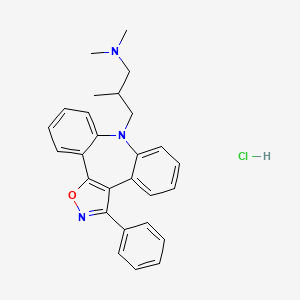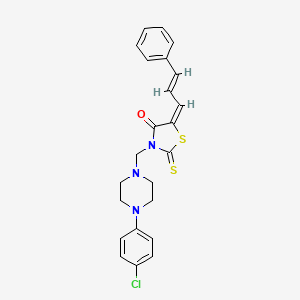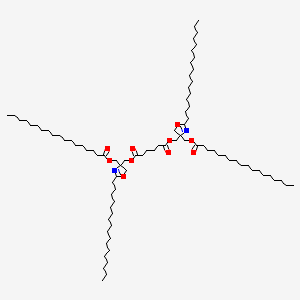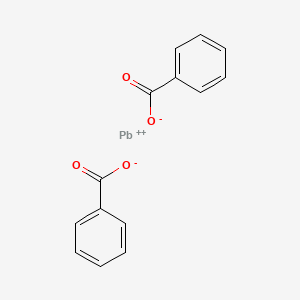
Einecs 305-567-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 305-567-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Preparation Methods
Synthetic Routes: These typically involve multi-step organic synthesis, where the compound is built up from simpler starting materials through a series of chemical reactions.
Reaction Conditions: Conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to optimize yield and purity.
Industrial Production: Large-scale production often involves continuous flow processes, where reactants are continuously fed into a reactor, and products are continuously removed, allowing for efficient and scalable production.
Chemical Reactions Analysis
Einecs 305-567-0 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.
Major Products: The products formed depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Einecs 305-567-0 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: The compound may be used in studies involving biochemical pathways and molecular interactions.
Medicine: Research may explore its potential therapeutic effects or its role in drug development.
Industry: It could be used in the manufacture of various products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
Molecular Targets: These could include enzymes, receptors, or other proteins that the compound interacts with to exert its effects.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Einecs 305-567-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with related chemical structures or similar functional groups. For example:
Einecs 204-211-0: Bis(2-ethylhexyl) phthalate, a commonly used plasticizer.
Einecs 203-770-8: Amyl nitrite, used in medicine and as a reagent.
Einecs 234-985-5: Bismuth tetroxide, used in various industrial applications.
Each of these compounds has unique properties and applications, making them distinct from this compound.
Properties
CAS No. |
94713-21-0 |
|---|---|
Molecular Formula |
C21H20N4O5S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-(4-amino-2-hydroxyphenyl)-3-(4-cyanophenyl)urea;2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H12N4O2.C7H8O3S/c15-8-9-1-4-11(5-2-9)17-14(20)18-12-6-3-10(16)7-13(12)19;1-6-4-2-3-5-7(6)11(8,9)10/h1-7,19H,16H2,(H2,17,18,20);2-5H,1H3,(H,8,9,10) |
InChI Key |
KAYDZBLORDYWNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)O.C1=CC(=CC=C1C#N)NC(=O)NC2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


